{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone
Beschreibung
Die Verbindung {5-[(2,4-Difluorphenoxy)methyl]furan-2-yl}{4-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanon ist ein komplexes organisches Molekül, das eine Kombination aus Furan-, Pyrazol- und Piperazinringen aufweist.
Eigenschaften
Molekularformel |
C21H22F2N4O3 |
|---|---|
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22F2N4O3/c1-25-12-15(11-24-25)13-26-6-8-27(9-7-26)21(28)20-5-3-17(30-20)14-29-19-4-2-16(22)10-18(19)23/h2-5,10-12H,6-9,13-14H2,1H3 |
InChI-Schlüssel |
LPLJBSZPPONIGC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Chemische Reaktionsanalyse
Arten von Reaktionen
{5-[(2,4-Difluorphenoxy)methyl]furan-2-yl}{4-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanon: kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furanone zu bilden.
Reduktion: Die Carbonylgruppe kann zu Alkoholen reduziert werden.
Substitution: Die Fluoratome in der Phenoxygruppe können durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
- **Oxidation
Analyse Chemischer Reaktionen
Types of Reactions
{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of {5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazole Derivatives: Compounds containing the pyrazole moiety, known for their diverse biological activities.
Difluorophenoxy Compounds: Molecules with difluorophenoxy groups, often used in pharmaceuticals and agrochemicals
Uniqueness
{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}{4-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of applications and makes it a valuable compound for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
